molecular formula C8H12IN B12058010 Phenethylamine Hydroiodide

Phenethylamine Hydroiodide

Cat. No.: B12058010
M. Wt: 249.09 g/mol
InChI Key: UPHCENSIMPJEIS-UHFFFAOYSA-N
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Description

Phenethylammonium iodide is an organic compound with the chemical formula C8H12IN. It is a derivative of phenethylamine, where the amine group is protonated and paired with an iodide anion. This compound is particularly significant in the field of materials science, especially in the development of perovskite solar cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethylammonium iodide can be synthesized through a straightforward reaction between phenethylamine and hydroiodic acid. The reaction typically proceeds as follows:

    Reaction: Phenethylamine is dissolved in an appropriate solvent, such as ethanol or methanol.

    Addition of Hydroiodic Acid: Hydroiodic acid is added dropwise to the solution of phenethylamine under stirring.

    Formation of Phenethylammonium Iodide: The reaction mixture is allowed to react at room temperature, leading to the formation of phenethylammonium iodide as a precipitate.

    Isolation: The precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain pure phenethylammonium iodide.

Industrial Production Methods

In an industrial setting, the production of phenethylammonium iodide follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to mix phenethylamine and hydroiodic acid.

    Controlled Conditions: Maintaining controlled temperature and stirring conditions to ensure complete reaction.

    Purification: Employing filtration and drying techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phenethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.

    Oxidation Reactions: The phenethylammonium cation can undergo oxidation to form corresponding imines or other oxidized products.

    Reduction Reactions: The compound can be reduced to form phenethylamine and hydrogen iodide.

Common Reagents and Conditions

    Substitution: Reagents such as silver nitrate can be used to substitute the iodide ion with a nitrate ion.

    Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products

    Substitution: Phenethylammonium nitrate.

    Oxidation: Phenethylimine.

    Reduction: Phenethylamine and hydrogen iodide.

Comparison with Similar Compounds

Similar Compounds

    Phenethylammonium bromide: Similar structure but with a bromide ion instead of iodide.

    Methylammonium iodide: Contains a methyl group instead of a phenethyl group.

    Formamidinium iodide: Contains a formamidinium cation instead of a phenethylammonium cation.

Uniqueness

Phenethylammonium iodide is unique due to its ability to form stable two-dimensional perovskite structures, which are crucial for enhancing the performance of optoelectronic devices . Its larger organic cation size compared to methylammonium and formamidinium iodides provides better passivation and stability to the perovskite layers .

Properties

Molecular Formula

C8H12IN

Molecular Weight

249.09 g/mol

IUPAC Name

2-phenylethylazanium;iodide

InChI

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

UPHCENSIMPJEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[NH3+].[I-]

Origin of Product

United States

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